molecular formula C13H9NS B1250890 2-(Benzo[b]thiophen-2-yl)pyridine CAS No. 38210-35-4

2-(Benzo[b]thiophen-2-yl)pyridine

Cat. No. B1250890
CAS RN: 38210-35-4
M. Wt: 211.28 g/mol
InChI Key: NRSBAUDUBWMTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridine and related compounds involves methods that capitalize on the reactivity of thiophene and pyridine rings. Such methods often employ palladium-catalyzed reactions, as these are effective for forming complex heterocyclic structures. For instance, cyclometallated compounds with 2-arylpyridines and their derivatives have been studied extensively for their synthesis and properties, including those related to this compound analogs (Pazderski & Abramov, 2023).

Scientific Research Applications

Synthesis and Characterization

  • New Heterocyclic Systems : Benzo[b]thiophen-3(2H)-one 1,1-dioxide, related to 2-(Benzo[b]thiophen-2-yl)pyridine, has been utilized in synthesizing new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene] (Cekavicus et al., 2008).

  • Oligomerisation of Ethylene : 2-(Imino)pyridine cobalt dichlorides with a benzo[b]thiophen-2-yl substituent have shown high efficacy in oligomerizing ethylene to α-olefins, indicating potential applications in polymer chemistry (Bianchini et al., 2004).

  • Iridium(III) Complexes Tuning : Synthesis and characterization of iridium(III) complexes containing 2-benzo[b]thiophen-2-yl-pyridine based ligands have been reported, highlighting their potential in tuning electronic properties for various applications (Xu et al., 2007).

Photovoltaic and Electrophosphorescent Applications

  • Dye-Sensitized Solar Cells (DSSCs) : Ruthenium sensitizers containing 2-benzo[b]thiophen-2-yl-pyridine ligands have been synthesized for DSSC applications, showcasing their influence on photophysical behavior and power conversion efficiency (Li et al., 2014).

  • Efficient Red Electrophosphorescent Devices : A red Ir(III) complex with a trifluoromethyl-substituted 2-benzo[b]thiophen-2-yl-pyridine ligand has been developed, demonstrating efficient red electrophosphorescence, which is crucial for OLED technology (Xu et al., 2006).

Biological Studies and Potential Medical Applications

  • Docking Studies and Biological Evaluation : Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors, implying their potential in neurological research (Pessoa‐Mahana et al., 2012).

  • Antimicrobial Agents Against Multidrug-Resistant Staphylococcus aureus : Compounds combining the benzo[b]thiophene nucleus and the acylhydrazone functional group have shown promise as antimicrobial agents, particularly against multidrug-resistant strains of Staphylococcus aureus (Barbier et al., 2022).

Safety and Hazards

The safety and hazards associated with 2-(Benzo[b]thiophen-2-yl)pyridine include acute toxicity when ingested, skin and eye irritation, and respiratory system irritation .

Future Directions

The future directions for the research and development of 2-(Benzo[b]thiophen-2-yl)pyridine include exploring its potential applications in various fields. For instance, one study designed and synthesized a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives to discover antifungal compounds with broad-spectrum and stable metabolism .

properties

IUPAC Name

2-(1-benzothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBAUDUBWMTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467685
Record name 2-(2-Pyridyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38210-35-4
Record name 2-(Benzo[b]thiophen-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38210-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyridyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridyl)benzo[b]thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A two-necked 250 mL round-bottomed flask fitted with a reflux condenser (with gas inlet) and a rubber septum was flushed with argon before 2-bromopyridine (2.57 mL, 27 mmol) and ethyleneglycol dimethylether (80 mL, dry and degassed) were introduced. Tetrakis(triphenylphosphine)palladium (1.0 g, 0.87 mmol) was added and the solution stirred at room temperature for 10 minutes. Benzothiophene-2-boronic acid (5.0 g, 28.1 mmol) was then added, followed by anhydrous sodium bicarbonate (8.4 g. 100 mmol) and water (50 mL, degassed). The septum was replaced with a glass stopper and the reaction mixture was heated at 80° C. for 16 hours, cooled to room temperature and the volatiles removed in vacuo. Organics were extracted with ethyl acetate (3×100 mL), washed with brine and dried over magnesium sulfate. Removal of the organics yielded a pale yellow solid. Recrystallisation from ethanol yielded a colourless solid (3.9 g, 68%, two crops), m.p. 124-6° C.
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[b]thiophen-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Benzo[b]thiophen-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(Benzo[b]thiophen-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(Benzo[b]thiophen-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(Benzo[b]thiophen-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(Benzo[b]thiophen-2-yl)pyridine

Q & A

Q1: What is the significance of 2-(Benzo[b]thiophen-2-yl)pyridine (btp) in materials science?

A1: btp is a heterocyclic organic compound that acts as a chelating ligand, commonly employed in the synthesis of transition metal complexes. Its significance lies in its ability to form stable complexes with metals like iridium(III), which exhibit interesting photophysical properties, making them suitable for applications like organic light-emitting diodes (OLEDs) [, , , , , ].

Q2: How does the structure of btp contribute to the luminescent properties of its iridium(III) complexes?

A2: btp, with its conjugated aromatic system, facilitates efficient electron transport within the iridium(III) complex. This contributes to the complex's ability to absorb light and undergo metal-to-ligand charge transfer (MLCT) transitions, ultimately leading to luminescence [, , , , ].

Q3: What role does the ancillary ligand play in tuning the emission color of btp-based iridium(III) complexes?

A3: The ancillary ligand, alongside btp, significantly influences the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the iridium(III) complex. By modifying the ancillary ligand, for example, using pyridyl-2-carboxylic acid or acetylacetone, the emission color can be fine-tuned, as demonstrated by the red shift observed with a trifluoromethyl substituent on btp [, , ].

Q4: How do structural modifications of btp affect the photophysical properties of its iridium(III) complexes?

A4: Introducing substituents on the btp ligand can impact the emission properties. For instance, adding a trifluoromethyl group to the 5-position of the pyridyl ring in btp resulted in a red shift in the emission band due to a decreased HOMO-LUMO bandgap []. This highlights the potential for tailoring the photophysical properties by modifying the btp structure.

Q5: Can you elaborate on the impact of incorporating btp-based iridium(III) complexes into polymers?

A5: Incorporating btp-based iridium(III) complexes as side chains in polynorbornene copolymers has proven successful in developing single-emissive-layer materials for efficient electrophosphorescent devices. These copolymers exhibit high thermal stability, making them suitable for device fabrication [].

Q6: What are the advantages of using btp-based iridium(III) complexes in OLEDs compared to other materials?

A6: btp-based iridium(III) complexes offer several advantages for OLEDs, including high quantum yields, tunable emission colors by ligand modification, and good thermal stability. These properties make them promising candidates for developing efficient and color-stable OLED devices [, , , , ].

Q7: Has the interaction of btp with the iridium center been explored, and are there any unusual observations?

A7: Interestingly, research indicates that btp can bind to the iridium center not only through the expected cyclometalating carbon but also through the sulfur atom. This unusual coordination mode was observed when synthesizing oxygen-sensing chemiluminescent iridium 1,2-dioxetane complexes, where the btp ligand was modified with the Schaap's dioxetane scaffold [].

Q8: What computational methods are used to study btp-based iridium(III) complexes?

A8: Density functional theory (DFT) calculations are commonly employed to study btp-based iridium(III) complexes. These calculations help understand the electronic structure, predict the absorption and emission spectra, and elucidate the nature of the excited states involved in luminescence [, , ].

Q9: What future directions are anticipated in the research of btp-based iridium(III) complexes?

A9: Future research is likely to focus on further optimization of the photophysical properties through ligand design and understanding the relationship between structure and properties. Additionally, exploring new applications beyond OLEDs, such as in bioimaging and sensing, is an active area of interest for these versatile complexes [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.